molecular formula C9H9BrN2O2S2 B2428245 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1156039-71-2

2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No.: B2428245
CAS No.: 1156039-71-2
M. Wt: 321.21
InChI Key: JMEVEIZENHQCCN-UHFFFAOYSA-N
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Description

2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2.BrH/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13;/h1-3H,4H2,(H2,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEVEIZENHQCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)N)CC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

A streamlined approach inspired by thiazole-forming multicomponent reactions (MCRs) involves the condensation of 2-acetylthiophene, thiosemicarbazide, and bromoacetyl bromide in a one-pot system.

Procedure :

  • Thiazole Ring Formation :
    A mixture of 2-acetylthiophene (1.26 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and bromoacetyl bromide (1.52 g, 10 mmol) in dioxane (20 mL) with triethylamine (TEA, 0.5 mL) is refluxed for 4–6 hours. The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1).
    Mechanism : The thiosemicarbazide acts as a sulfur donor, facilitating cyclization to form the thiazole ring.
  • Amination at Position 2 :
    The intermediate 5-(thiophen-2-yl)-4-bromo-1,3-thiazole is treated with aqueous ammonia (25%, 15 mL) at 60°C for 2 hours to introduce the amino group.

  • Acetic Acid Side Chain Installation :
    The brominated intermediate undergoes nucleophilic substitution with potassium cyanide (0.65 g, 10 mmol) in dimethylformamide (DMF) at 80°C, followed by acidic hydrolysis (6 M HCl, reflux) to yield the acetic acid derivative.

  • Hydrobromide Salt Formation :
    The free base is dissolved in ethanol and treated with 48% hydrobromic acid (molar ratio 1:1.1) at 0–5°C. The precipitate is filtered and recrystallized from ethanol/water (1:1).

Yield : 58–62% (over four steps).

Stepwise Synthesis via Thiocyanation and Cyclization

This method, adapted from CN104447731A, emphasizes controlled functionalization:

Step 1: Synthesis of 5-Acetyl-2-thiophenecarboxamide
2-Acetylthiophene (25.2 g) reacts with methoxylamine hydrochloride (18.4 g) in methanol/water under reflux (pH 4–5). The product is extracted with chloroform, dried, and concentrated to yield 2-(α-methoxyamino)ethylthiophene.

Step 2: Bromoacetylation
The intermediate (50 g) is treated with bromine (25 g) in acetic acid (400 mL) at 80–83°C for 2 hours. After quenching with water, 5-bromoacetyl-2-thiophenecarboxamide is isolated (yield: 85%).

Step 3: Thiocyanation
Potassium thiocyanate (14.3 g) is added to the bromoacetyl derivative in DMF at <5°C. The mixture is stirred overnight, yielding 5-carboxamide-2-thiopheneacetyl thiocyanate.

Step 4: Cyclization to Thiazole
The thiocyanate undergoes cyclization in a saturated hydrogen sulfide aqueous solution (prepared by bubbling H₂S into deionized water) with sodium hydrosulfide (70%) at 45–65°C. The thiazole ring forms via intramolecular nucleophilic attack, followed by acidification (HCl) to precipitate the product.

Step 5: Hydrobromide Salt Formation
The free base is treated with HBr in ethanol, yielding the hydrobromide salt (purity: >98% by HPLC).

Yield : 72% (over five steps).

Comparative Analysis of Synthetic Methods

Parameter Multicomponent Route Stepwise Route
Total Steps 4 5
Overall Yield 58–62% 72%
Key Advantage Shorter reaction time Higher purity
Critical Challenge Regioselectivity control Thiocyanation safety
Scalability Moderate (100 g scale) High (kg scale)

The stepwise method offers superior yield and purity, albeit requiring meticulous temperature control during thiocyanation. In contrast, the one-pot approach reduces intermediate isolation but struggles with byproduct formation.

Reaction Optimization and Mechanistic Insights

Role of Catalysts and Solvents

  • Triethylamine (TEA) : Essential for deprotonating intermediates in MCRs, enhancing cyclization rates.
  • Dioxane vs. DMF : Dioxane improves solubility of hydrophobic intermediates, while DMF accelerates nucleophilic substitutions.

Bromination Efficiency

Excess bromine (>1.1 eq) in acetic acid ensures complete bromoacetylation, critical for subsequent thiocyanation.

Cyclization Kinetics

Hydrogen sulfide gas must be introduced slowly to prevent over-saturation, which leads to polysulfide byproducts.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 7.89 (s, 1H, thiazole-H), 7.45–7.32 (m, 3H, thiophene-H), 5.21 (s, 2H, NH₂), 3.62 (s, 2H, CH₂COOH).
  • IR (KBr) : 3420 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity Assessment :
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 4.2 min (purity >98%).

Applications and Derivatives

While direct pharmacological data for this compound remain undisclosed, structural analogs demonstrate:

  • Anticancer activity : Thiazole-thiophene hybrids inhibit matrix metalloproteinases (MMPs).
  • Antimicrobial properties : Thiazolecarboxamides show efficacy against Gram-positive bacteria.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole or thiophene derivatives .

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds with thiazole and thiophene moieties exhibit promising anticancer activity. For instance, derivatives of 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Antimicrobial Activity
The thiazole ring structure is known for its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene and thiazole derivatives. The synthesis process can be optimized to enhance yield and purity, which is crucial for pharmaceutical applications .

Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionThiophene derivativesFormation of thiazole ring
2AcylationAcetic anhydrideIntroduction of acetic acid moiety
3BrominationHydrobromic acidFormation of hydrobromide salt

Therapeutic Applications

1. Neurological Disorders
Recent studies suggest that compounds similar to 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid may interact with glutamate receptors, indicating potential use in treating neurological disorders such as schizophrenia and depression by modulating neurotransmitter activity .

2. Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented in various studies. These compounds may inhibit inflammatory pathways, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity
    • Objective : To evaluate the cytotoxic effects of thiazole derivatives on specific cancer cell lines.
    • Findings : Significant reduction in cell viability was observed with IC50 values indicating potent anticancer effects.
  • Case Study on Antimicrobial Efficacy
    • Objective : To assess the antibacterial activity against resistant strains.
    • Findings : The compound demonstrated significant inhibition zones against several bacterial strains, supporting its use as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death in cancer cells . Additionally, it can inhibit specific enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects .

Biological Activity

2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide (CAS No. 1156039-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H9BrN2O2S2
  • Molecular Weight: 321.21 g/mol
  • CAS Number: 1156039-71-2

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Modulation of Gene Expression : It has been suggested that this compound can modulate the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with MIC values < 50 µg/mL.
AnticancerInduced apoptosis in pancreatic cancer cells (IC50 = 15 µM).
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Detailed Findings

  • Antimicrobial Studies : In vitro assays demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Anticancer Efficacy : In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, the compound exhibited cytotoxic effects by modulating CDK1 expression, leading to cell cycle arrest and increased apoptosis .
  • Inflammation Modulation : The anti-inflammatory properties were evaluated using a murine model where the compound significantly decreased inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for therapeutic use in inflammatory diseases .

Q & A

Q. Systematic modification :

  • Position 2 : Replace amino with methylamino (log P adjustment) or guanidino (charge introduction).
  • Position 4 : Substitute thiophene with furyl (electron-rich) or pyridyl (hydrogen-bonding).
    Biological testing :
  • Kinase inhibition assays (IC50 determination via ADP-Glo™).
  • QSAR modeling : Use MOE descriptors (Hammett σ, molar refractivity) with PLS regression (R<sup>2</sup> > 0.85).

[Basic] What stability protocols are critical for biological assays?

  • Storage : pH 4.5–5.5 (10 mM citrate buffer) at −80°C in amber vials.
  • Solution prep : Fresh DMSO stocks (<0.5% final concentration; avoid freeze-thaw cycles).
  • Stability checks : UV-Vis (λmax 275 ± 2 nm; ΔAbs ≤ 5% over 24h).

[Advanced] How to distinguish electronic vs. steric effects in substitution reactions?

Q. Factorial design :

  • Variables : EDG/EWG substituents (e.g., −OCH3 vs. −NO2), solvent polarity (DMF vs. THF), steric bulk (tert-butyl vs. CF3).
    Analysis :
  • Hammett plots : Slope (ρ) > 0.5 indicates electronic control.
  • Taft steric parameters : Correlate Es with reaction rates (negative slope = steric hindrance).
  • MD simulations : Visualize transition state crowding (VMD software).

[Advanced] How to validate enzyme inhibition mechanisms?

Q. Multi-modal validation :

SPR kinetics : Measure KD (≤100 nM) and kon/koff rates.

Co-crystallization : Resolve inhibitor-enzyme complex (2.0 Å resolution; PDB deposition).

CETSA : ≥2°C thermal shift in target protein.

Genetic knockdown : siRNA-mediated target reduction should mirror inhibitor phenotype.

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